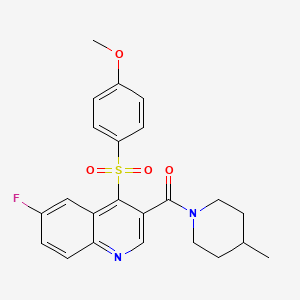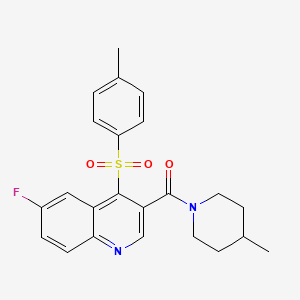
6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (6F4MBS3MPCQ) is a synthetic quinoline derivative that has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of enzymes, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline has been used in scientific research applications such as enzyme inhibition, biochemical and physiological effects, and drug design. It has been studied as a potential inhibitor of enzymes such as cytochrome P450 (CYP) and matrix metalloproteinases (MMPs). It has also been studied for its potential to interact with G-protein coupled receptors (GPCRs) and modulate their activity. In addition, 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline has been used in drug design studies to identify novel drug candidates.
Mécanisme D'action
The mechanism of action of 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline is not fully understood. However, it is believed to interact with enzymes, G-protein coupled receptors, and other proteins in order to modulate their activity. For example, it is believed to interact with cytochrome P450 (CYP) and matrix metalloproteinases (MMPs) to inhibit their activity. In addition, it is believed to interact with G-protein coupled receptors (GPCRs) to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline are not fully understood. However, it has been suggested that 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline may have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been suggested that 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline may have potential to modulate the activity of G-protein coupled receptors (GPCRs), which may have implications for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline in lab experiments is its ability to interact with enzymes, G-protein coupled receptors, and other proteins in order to modulate their activity. This makes it a useful tool for studying the mechanisms of action of these proteins. However, there are some limitations to using 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline in lab experiments. For example, it is not always easy to obtain a pure sample of 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline, as it is often contaminated with other compounds. In addition, its effects on biochemical and physiological processes are not fully understood, so it is difficult to predict the results of experiments using 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline.
Orientations Futures
There are a number of potential future directions for 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline. For example, further research could be conducted to determine its effects on biochemical and physiological processes. In addition, more research could be conducted to better understand its mechanism of action and its potential to interact with G-protein coupled receptors (GPCRs). Furthermore, research could be conducted to identify novel drug candidates based on 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline. Finally, more research could be conducted to develop methods for obtaining a pure sample of 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline.
Méthodes De Synthèse
6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline can be synthesized from commercially available 4-methylpiperidine-1-carbonyl chloride (4MPC) and 4-methoxybenzenesulfonyl chloride (4MBSC). First, 4MPC and 4MBSC are reacted in the presence of a base, such as triethylamine, to form the quinoline derivative. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The resulting product is then purified by column chromatography and recrystallization.
Propriétés
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-15-9-11-26(12-10-15)23(27)20-14-25-21-8-3-16(24)13-19(21)22(20)31(28,29)18-6-4-17(30-2)5-7-18/h3-8,13-15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDVXJFLOWTRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorophenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580800.png)
![7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580801.png)
![7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580802.png)
![1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580822.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580835.png)

![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580848.png)
![N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580854.png)
![6-methyl-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6580862.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6580867.png)
![5-(4-ethoxyphenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6580868.png)
![3-butyl-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580876.png)

![2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6580896.png)